molecular formula C20H32O3 B3056215 Tridecyl 4-hydroxybenzoate CAS No. 69679-32-9

Tridecyl 4-hydroxybenzoate

Cat. No.: B3056215
CAS No.: 69679-32-9
M. Wt: 320.5 g/mol
InChI Key: AKVYEIVWNCVUPZ-UHFFFAOYSA-N
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Description

Tridecyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with tridecyl alcohol. This compound is known for its applications in various industries, particularly in cosmetics and pharmaceuticals, due to its preservative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl 4-hydroxybenzoate is synthesized through an esterification reaction between 4-hydroxybenzoic acid and tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, usually around 150-180°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for commercial use.

Types of Reactions:

    Esterification: The primary reaction involved in the synthesis of this compound.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 4-hydroxybenzoic acid and tridecyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Esterification: Sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: 4-hydroxybenzoic acid and tridecyl alcohol.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Tridecyl 4-hydroxybenzoate has several applications in scientific research and industry:

    Cosmetics: Used as a preservative in various cosmetic formulations due to its antimicrobial properties.

    Pharmaceuticals: Employed as an excipient in drug formulations to enhance stability and shelf life.

    Food Industry: Utilized as a preservative in food products to prevent microbial growth and spoilage.

    Material Science: Investigated for its potential use in the synthesis of high-performance polymers and materials.

Mechanism of Action

The antimicrobial activity of tridecyl 4-hydroxybenzoate is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other parabens, where the esterified hydroxyl group plays a crucial role in the antimicrobial effect.

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Ethyl 4-hydroxybenzoate (Ethylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)
  • Butyl 4-hydroxybenzoate (Butylparaben)

Comparison: Tridecyl 4-hydroxybenzoate is unique among its counterparts due to its longer alkyl chain, which imparts different physicochemical properties. The longer chain length enhances its lipophilicity, making it more effective in certain applications where increased hydrophobicity is desired. Additionally, the longer chain may contribute to a broader spectrum of antimicrobial activity compared to shorter-chain parabens.

Properties

IUPAC Name

tridecyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-23-20(22)18-13-15-19(21)16-14-18/h13-16,21H,2-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYEIVWNCVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316977
Record name tridecyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69679-32-9
Record name NSC309823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tridecyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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